molecular formula C13H22Cl2N2 B13893508 (2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride

(2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride

Cat. No.: B13893508
M. Wt: 277.23 g/mol
InChI Key: NNOPREOUOQQPDC-UHFFFAOYSA-N
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Description

(2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of (2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride typically involves the reduction of (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione. The reaction is carried out using lithium aluminum hydride in tetrahydrofuran under an inert atmosphere. The mixture is stirred at room temperature and then heated to 80°C for several hours. The reaction is quenched with water and the product is isolated by filtration and drying .

Chemical Reactions Analysis

(2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

(2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride has promising applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride involves its interaction with molecular targets in the body. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the progression of neurodegenerative diseases, leading to therapeutic benefits .

Comparison with Similar Compounds

Similar compounds to (2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride include:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the dihydrochloride component, which can influence its solubility, stability, and reactivity.

Properties

IUPAC Name

1-benzyl-2,5-dimethylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13;;/h3-7,11-12,14H,8-10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOPREOUOQQPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1CC2=CC=CC=C2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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